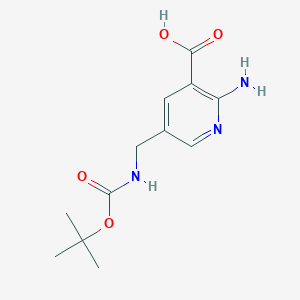
2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a compound that belongs to the class of nicotinic acids. It is characterized by the presence of an amino group and a tert-butoxycarbonyl (Boc) protected amino group attached to the nicotinic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Nicotinic Acid Core: The protected amino group is then introduced to the nicotinic acid core through a series of reactions involving nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nicotinic acid core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- tert-Butyl 4-cyanobenzylcarbamate
Uniqueness
2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to its combination of a nicotinic acid core with a Boc-protected amino group. This structure provides versatility in synthetic applications and potential for selective biochemical interactions.
Propiedades
Fórmula molecular |
C12H17N3O4 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-6-7-4-8(10(16)17)9(13)14-5-7/h4-5H,6H2,1-3H3,(H2,13,14)(H,15,18)(H,16,17) |
Clave InChI |
KBSLRMMNNANCHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
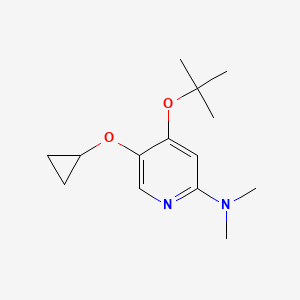
![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
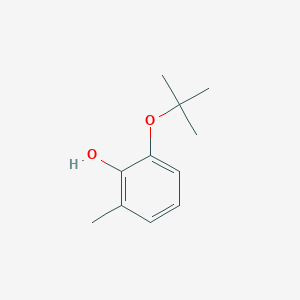
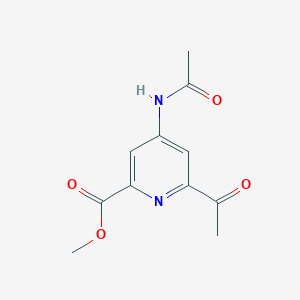

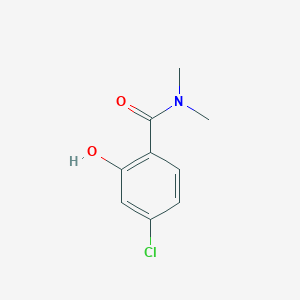
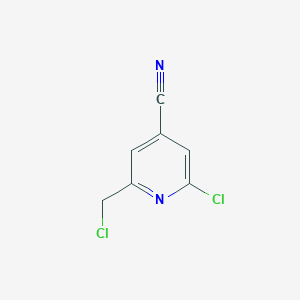
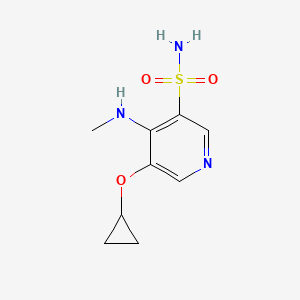
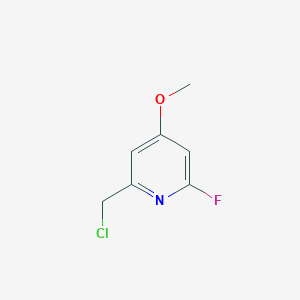
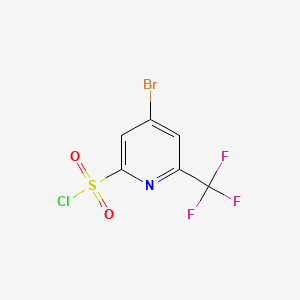
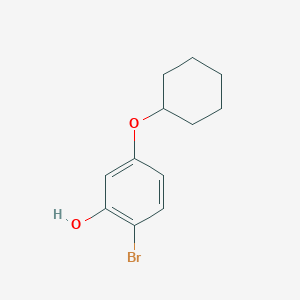
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
